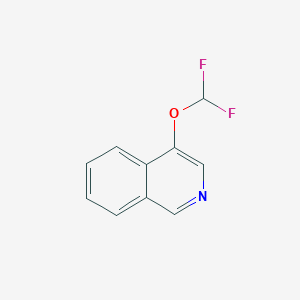

4-(Difluoromethoxy)isoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7F2NO |

|---|---|

Molecular Weight |

195.16 g/mol |

IUPAC Name |

4-(difluoromethoxy)isoquinoline |

InChI |

InChI=1S/C10H7F2NO/c11-10(12)14-9-6-13-5-7-3-1-2-4-8(7)9/h1-6,10H |

InChI Key |

MITKTJLRJLOHEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2OC(F)F |

Origin of Product |

United States |

The Enduring Legacy of Isoquinoline Heterocycles in Synthetic Chemistry

The isoquinoline (B145761) framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of synthetic and medicinal chemistry. nih.govresearchgate.net First isolated from coal tar in 1885, its structural motif is embedded in a vast array of naturally occurring alkaloids, such as papaverine (B1678415) and morphine, which exhibit profound physiological effects. nih.gov This natural prevalence has historically cemented the isoquinoline scaffold as a "privileged structure" in drug discovery, a term denoting a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govnih.gov

The versatility of the isoquinoline ring system lies in its susceptibility to a wide range of chemical transformations, allowing for the introduction of diverse functional groups at various positions. nih.govresearchgate.net This chemical tractability enables the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. Consequently, isoquinoline derivatives have been investigated and utilized for a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govnih.gov The development of classic synthetic methodologies such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions has provided a robust foundation for the construction of the isoquinoline core, while modern synthetic advancements continue to expand the toolkit for creating complex and diversely substituted isoquinoline-based molecules. researchgate.net

The Strategic Insertion of the Difluoromethoxy Moiety in Advanced Organic Synthesis

The introduction of fluorine-containing groups into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. The difluoromethoxy group (-OCF₂H) has garnered particular attention for its unique combination of properties that can profoundly influence a molecule's behavior. nih.govbham.ac.uk

One of the primary advantages of the difluoromethoxy group is its ability to serve as a bioisostere for other functional groups, such as a methoxy (B1213986) or hydroxyl group. This substitution can lead to improved metabolic stability, as the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, rendering the group less susceptible to enzymatic degradation. nih.gov Furthermore, the difluoromethoxy group possesses a distinctive electronic character. While highly electronegative, it is considered a "super-methoxy" group, capable of participating in hydrogen bonding as a weak hydrogen bond donor through its hydrogen atom, a property not shared by the trifluoromethoxy group. nih.govbham.ac.uk

From a physicochemical standpoint, the difluoromethoxy group can modulate a molecule's lipophilicity, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. This modulation can enhance membrane permeability and bioavailability. The strategic placement of a difluoromethoxy group on a pharmacologically active scaffold can, therefore, be a powerful tool to optimize drug-like properties. nih.gov

The Dawn of 4 Difluoromethoxy Isoquinoline Research: a Synthesis of Disciplines

Direct Difluoromethoxylation Strategies for Aromatic Systems

The direct installation of a difluoromethoxy group onto a pre-existing aromatic or heteroaromatic ring represents an efficient and convergent approach to the target compounds. Key to these strategies is the generation of a reactive difluoromethyl or difluoromethoxide species that can engage with the isoquinoline core or its precursors.

Palladium-Catalyzed Cross-Coupling Reactions for C-O Difluoromethoxylation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds. While direct palladium-catalyzed difluoromethoxylation of a preformed isoquinoline ring at the C-4 position is not extensively documented, the strategy is highly plausible starting from a 4-hydroxyisoquinoline (B107231) precursor. This versatile intermediate is accessible through various synthetic routes. chemimpex.comgoogle.com The general principle of palladium-catalyzed C-O bond formation involves the coupling of an alcohol (in this case, 4-hydroxyisoquinoline) with a suitable difluoromethyl source, although this specific transformation remains an area for further exploration. The success of such reactions is often dependent on the appropriate choice of palladium catalyst, ligands, and reaction conditions to facilitate the desired C-O coupling over other potential side reactions. researchgate.net

Radical Difluoromethylation and Cascade Cyclization Protocols

Radical-based methods offer a complementary approach to forging C-CF₂H bonds. These reactions typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to an appropriate acceptor. In the context of isoquinoline synthesis, this can be envisioned through a cascade process where a radical difluoromethylation event initiates a cyclization to form the heterocyclic core.

For instance, a photocatalyst-free, photoinduced radical difluoromethylation/cyclization cascade of N-allylbenzamides using a difluoromethyl phenoxathiinium salt has been reported to produce difluoromethylated dihydroisoquinolones. acs.org This methodology highlights the potential to construct the isoquinoline framework while simultaneously introducing the difluoromethyl group, which could be a precursor to the difluoromethoxy moiety. Another relevant strategy involves the visible-light-promoted direct radical difluoromethylation of N-benzamides to afford CF₂H-containing isoquinoline-1,3-diones. researchgate.net Although these examples yield difluoromethylated rather than difluoromethoxylated products, they establish a proof-of-concept for radical-mediated construction of the isoquinoline scaffold.

Transition Metal-Free Difluoromethoxylation Approaches

The development of transition-metal-free synthetic methods is of significant interest due to advantages in cost, toxicity, and ease of product purification. For the synthesis of this compound, a transition-metal-free approach could potentially involve the nucleophilic aromatic substitution (SₙAr) on a suitably activated isoquinoline precursor. While direct difluoromethoxylation under these conditions is not explicitly detailed for isoquinolines, related transition-metal-free methodologies for the functionalization of aromatic systems have been developed. For example, a method for the direct difluoromethylthiolation of electron-rich aromatics has been reported, showcasing the feasibility of introducing fluorine-containing groups without transition metals. rsc.org The application of such principles to the direct C-O difluoromethoxylation of an activated isoquinoline derivative, such as one bearing a good leaving group at the 4-position, represents a promising avenue for future research.

Application of Specific Difluoromethylation Reagents

A variety of reagents have been developed for the introduction of the difluoromethyl group, which can be precursors to the difluoromethoxy functionality. The selection of the appropriate reagent is critical and often depends on the specific substrate and desired reaction pathway.

| Reagent Name | Chemical Formula/Structure | Typical Application |

| Sodium Difluoromethanesulfinate | NaSO₂CF₂H | A commercially available and efficient source of the difluoromethyl radical (•CF₂H) under oxidative conditions, often used in visible-light photoredox catalysis. researchgate.net |

| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | A versatile reagent for both nucleophilic and radical difluoromethylation reactions. |

| Difluoromethyltriphenylphosphonium Bromide | [Ph₃P⁺CF₂H]Br⁻ (DFPB) | An effective nucleophilic difluoromethylation reagent. researchgate.net |

These reagents have been successfully employed in the synthesis of various difluoromethylated heterocyclic compounds. researchgate.netwikipedia.org For example, NaSO₂CF₂H has been used in the metal-free, visible-light-promoted radical difluoromethylation/cyclization of N-benzamides to yield CF₂H-containing isoquinoline-1,3-diones. researchgate.net Although these examples focus on C-difluoromethylation, the strategic application of these reagents in C-O bond forming reactions is a logical extension.

Construction of the Isoquinoline Nucleus Incorporating Difluoromethoxy Functionality

An alternative to the direct functionalization of a pre-formed isoquinoline is the construction of the heterocyclic ring from precursors that already contain the desired difluoromethoxy group. This approach relies on classical isoquinoline syntheses that can accommodate substituted starting materials.

Cyclization Reactions for Isoquinoline Scaffold Formation

Two of the most venerable and widely used methods for constructing the isoquinoline skeleton are the Bischler–Napieralski and Pomeranz–Fritsch reactions. The feasibility of these reactions for the synthesis of this compound hinges on the availability of appropriately substituted precursors.

Bischler–Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the corresponding isoquinoline. wikipedia.orgacs.orgorganic-chemistry.org For the synthesis of a this compound analogue, this would require a β-phenylethylamide with a difluoromethoxy group at the desired position on the phenyl ring. The reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). google.comacs.org The electronic nature of the substituents on the aromatic ring can significantly influence the efficiency of the cyclization.

Pomeranz–Fritsch Reaction: This method provides access to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde acetal. wikipedia.orgchemistry-reaction.comquimicaorganica.org To synthesize this compound via this route, a benzaldehyde bearing a difluoromethoxy substituent would be a required starting material. The reaction conditions often involve strong acids like sulfuric acid. wikipedia.orgchemistry-reaction.com A notable modification, the Schlittler-Muller modification, utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.com The synthesis of a complex tetrahydroisoquinoline derivative bearing a 4-(difluoromethoxy)phenyl group has been reported, demonstrating the viability of incorporating this moiety into isoquinoline-like structures. nih.gov

Below is a table summarizing the key aspects of these classical reactions in the context of synthesizing difluoromethoxy-substituted isoquinolines.

| Reaction | Precursors | Key Reagents | Product |

| Bischler–Napieralski | β-(difluoromethoxy-substituted-phenyl)ethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline derivative |

| Pomeranz–Fritsch | Difluoromethoxy-substituted benzaldehyde and aminoacetaldehyde acetal | H₂SO₄ | Isoquinoline derivative |

Silver-Catalyzed Cyclization Approaches to Substituted Isoquinolines

Silver-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinoline derivatives, offering mild reaction conditions and broad functional group tolerance. nih.gov These methods often proceed through the activation of alkynes or other unsaturated systems, facilitating intramolecular cyclization.

One notable approach involves the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which provides a novel and efficient route to substituted isoquinolines in moderate to good yields. nih.gov The reaction is tolerant of a considerable range of functional groups. Another strategy utilizes the cyclization of the tert-butylimines of o-(1-alkynyl)benzaldehydes. While this reaction can be promoted by various electrophiles, silver catalysis is particularly effective for the ring closure of aryl-, alkenyl-, and alkyl-substituted iminoalkynes at mild temperatures (50 °C). nih.gov

Recent advancements have also highlighted the use of silver catalysts in decarboxylative radical cyclizations for constructing cyclic molecular scaffolds. researchgate.net The single electron transfer (SET) ability of silver salts is exploited in these transformations. Furthermore, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been employed for the intramolecular cyclization of 2-(2-ethynylphenyl)imidazo[1,2-a]pyridines to furnish novel pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums, demonstrating the versatility of silver catalysis in constructing complex fused isoquinoline systems. rsc.org A convenient route for the synthesis of tetracyclic isoquinolizinium hexafluorostilbates has also been developed using AgSbF₆ for the intramolecular addition of an amine to an alkyne. figshare.com

While not directly reported for the synthesis of this compound itself, these silver-catalyzed methodologies represent a promising avenue for its synthesis, provided a suitable difluoromethoxy-substituted precursor is used. The mild conditions and tolerance to various functional groups make these methods potentially applicable.

Table 1: Overview of Silver-Catalyzed Cyclization Reactions for Isoquinoline Synthesis

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| 2-Alkynyl benzyl azides | Silver catalyst | Substituted isoquinolines | nih.gov |

| o-(1-Alkynyl)benzaldehydes (as tert-butylimines) | Silver catalyst | Monosubstituted isoquinolines | nih.gov |

| Carboxylic acids | Silver salts | Various cyclic scaffolds via decarboxylative radical cyclization | researchgate.net |

| 2-(2-Ethynylphenyl)imidazo[1,2-a]pyridines | AgOTf, LiOTf, Silica gel | Pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums | rsc.org |

| Amine-alkyne substrates | AgSbF₆/AuCl(PPh₃) | Tetracyclic isoquinolizinium hexafluorostilbates | figshare.com |

Synthesis of Saturated and Partially Saturated Difluoromethoxyisoquinoline Systems (e.g., Tetrahydroisoquinolines)

The tetrahydroisoquinoline (THIQ) core is a prevalent motif in numerous biologically active compounds. The synthesis of THIQs bearing a difluoromethoxy group can be approached through various strategies, often involving the construction of the heterocyclic ring from a difluoromethoxy-substituted precursor or by late-stage functionalization.

A common method for synthesizing 1-substituted tetrahydroisoquinolines involves the treatment of a 3,4-dihydroisoquinoline with a Grignard or organolithium reagent. mdpi.comnih.gov To apply this to a 4-(difluoromethoxy)tetrahydroisoquinoline, one would start with a correspondingly substituted 3,4-dihydroisoquinoline. The synthesis of such an intermediate can be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions, starting from a difluoromethoxy-substituted phenethylamine (B48288) derivative.

For instance, the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been accomplished via a directed ortho-lithiation of N-pivaloyl-2-fluorophenylethylamine, followed by quenching with dimethylformamide and subsequent acid-catalyzed cyclization. nih.gov A similar strategy could be envisioned for a difluoromethoxy analogue. Once the dihydroisoquinoline is formed, it can be reduced to the corresponding tetrahydroisoquinoline using reagents like sodium borohydride. mdpi.com

Direct functionalization of a pre-formed tetrahydroisoquinoline ring is another viable route. For example, copper or iron catalysts can be used for the direct indolation and methoxyarylation of N-protected and unprotected THIQs. nih.govacs.org While this has not been explicitly demonstrated for difluoromethoxylation, the principles of C-H functionalization could potentially be adapted.

The synthesis of difluoromethoxy-substituted estratriene derivatives provides insights into the introduction of the OCF₂H group onto an aromatic ring, which is a key step in preparing the necessary precursors for THIQ synthesis. nih.gov The difluoromethylation of a hydroxy group can be achieved using reagents like diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide (B78521). nih.gov

Table 2: Key Reactions in the Synthesis of Substituted Tetrahydroisoquinolines

| Reaction Type | Key Reagents | Precursor | Product | Reference |

| Nucleophilic Addition | Grignard or Organolithium Reagents | 3,4-Dihydroisoquinoline | 1-Substituted Tetrahydroisoquinoline | mdpi.comnih.gov |

| Reduction | NaBH₄ | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline | mdpi.com |

| Direct C-H Functionalization | Copper or Iron Catalysts | Tetrahydroisoquinoline | C1-Functionalized Tetrahydroisoquinoline | nih.govacs.org |

| Difluoromethylation | (EtO)₂P(O)CF₂Br, KOH | Phenolic Precursor | Difluoromethoxy-substituted Aromatic | nih.gov |

Preparation of this compound-1,3-diones

Isoquinoline-1,3-diones are important heterocyclic structures with a range of biological activities. The synthesis of 4-substituted isoquinoline-1,3-diones has been extensively studied, with several methods amenable to the introduction of a difluoromethoxy group at the 4-position.

A significant development is the metal-free, visible-light and air-promoted radical difluoromethylation/cyclization of N-benzamides to produce CF₂H-containing isoquinoline-1,3-diones. researchgate.net This approach utilizes a phosphonium (B103445) salt, [Ph₃P(+)CF₂H]Br⁻ (DFPB), as a nucleophilic difluoromethylation reagent. This methodology directly installs the difluoromethyl group, which is structurally related to the difluoromethoxy group, at the desired position during the cyclization process.

Other radical cascade reactions of N-alkyl-N-methacryloyl benzamides have been developed to synthesize a variety of 4-substituted isoquinoline-1,3-diones. rsc.orgrsc.org These methods often involve the reaction with different radical precursors to introduce substituents at the 4-position. By selecting an appropriate difluoromethoxy-containing radical precursor, this strategy could be adapted for the synthesis of the target compound.

Furthermore, photochemical functionalization of 4-diazoisoquinoline-1,3(2H,4H)-diones offers a mild approach to introduce various functionalities. nih.gov While this has been demonstrated for the introduction of fluorinated moieties via O-H insertion reactions, its applicability for creating a difluoromethoxy group would depend on the specific reaction conditions and reagents.

Table 3: Synthetic Routes to Substituted Isoquinoline-1,3-diones

| Method | Key Substrate | Key Reagents/Conditions | Substituent Introduced | Reference |

| Radical Difluoromethylation/Cyclization | N-Benzamides | [Ph₃P(+)CF₂H]Br⁻, Eosin B, Visible light, Air | -CF₂H | researchgate.net |

| Radical Cascade Reaction | N-Alkyl-N-methacryloyl benzamides | Various radical precursors | Carbon, sulfur, phosphorus, nitrogen, silicon, and bromine containing groups | rsc.org |

| Oxidative Cross-Coupling/Radical Addition | N-Alkyl-N-methacryloyl benzamides and aryl aldehydes | Mild, metal-free conditions | Aryl-derived substituent | rsc.org |

| Photochemical Functionalization | 4-Diazoisoquinoline-1,3(2H,4H)-diones | Blue LED irradiation | Fluorinated moieties via O-H insertion | nih.gov |

Precursor Synthesis and Functionalization Routes to this compound

The synthesis of this compound can be approached from two main perspectives: constructing the isoquinoline ring from a pre-functionalized difluoromethoxyphenyl building block or by introducing the difluoromethoxy group onto a pre-formed isoquinoline system.

The preparation of difluoromethoxyphenyl precursors is a critical first step for many isoquinoline syntheses, such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions. A common method for introducing the difluoromethoxy group is the difluoromethylation of a corresponding phenol.

The reaction of a hydroxy-substituted aromatic compound with diethyl (bromodifluoromethyl)phosphonate in the presence of a base like potassium hydroxide is an effective method for forming the OCF₂H group. nih.gov For the synthesis of this compound, a suitable starting material would be a derivative of 3-hydroxyphenylacetaldehyde or a related compound, which after difluoromethylation, could be used in a cyclization reaction to form the isoquinoline core.

Another source of the difluoromethoxy group is trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA), which serves as an efficient source of difluorocarbene. researchgate.net While typically used for addition to alkenes, its reactivity could potentially be harnessed for the difluoromethylation of phenols under specific conditions.

Introducing the difluoromethoxy group at a late stage onto the isoquinoline scaffold is an alternative and often more convergent strategy. This typically involves the functionalization of a 4-hydroxyisoquinoline or a related derivative.

Direct C-H functionalization is a powerful tool for modifying heterocyclic systems. mdpi.com While direct C-H difluoromethoxylation is still a developing area, related functionalizations of isoquinolines have been reported. For example, direct 1,4-difunctionalization of isoquinoline has been achieved through a nucleophilic addition at the 1-position followed by electrophilic trapping at the 4-position. researchgate.net

A more conventional approach would involve the synthesis of 4-hydroxyisoquinoline, which can be prepared through various routes. The subsequent difluoromethylation of the 4-hydroxy group using reagents like diethyl (bromodifluoromethyl)phosphonate would yield the desired this compound.

For saturated systems, the direct functionalization of tetrahydroisoquinolines using iron or copper catalysis has been demonstrated for the introduction of aryl and indolyl groups at the 1-position. nih.govacs.org While not directly applicable to the 4-position, these methods highlight the potential of transition metal catalysis in modifying the isoquinoline core.

Comparative Analysis of Synthetic Pathways for this compound

The choice of synthetic strategy for this compound depends on factors such as the availability of starting materials, desired scale, and tolerance to reaction conditions.

Building Block Approach:

Pros: This approach is often more reliable and predictable, as the key difluoromethoxy group is installed early on. It allows for the use of well-established isoquinoline ring-forming reactions.

Late-Stage Functionalization Approach:

Pros: This is generally a more convergent and efficient strategy, as the complex isoquinoline core is assembled first, followed by the introduction of the difluoromethoxy group. This can be advantageous for creating a library of analogues with different substituents at the 4-position.

Cons: Late-stage functionalization can be challenging. The direct C-H difluoromethoxylation of isoquinoline is not yet a well-established method. The synthesis would likely rely on the preparation of a 4-hydroxyisoquinoline intermediate, and the subsequent difluoromethylation might have its own set of challenges regarding yield and selectivity.

Comparison for Analogues:

For Saturated Systems (Tetrahydroisoquinolines): The building block approach, starting from a difluoromethoxy-substituted phenethylamine, is likely the most straightforward method. The subsequent cyclization and reduction steps are generally high-yielding and well-understood.

For Isoquinoline-1,3-diones: The radical cascade cyclization of an N-benzamide using a difluoromethyl radical source appears to be a highly efficient and direct method for accessing 4-(difluoromethyl)isoquinoline-1,3-diones. researchgate.net Adapting this for a difluoromethoxy group would be a novel but potentially very effective approach.

Efficiency, Yield, and Atom Economy Evaluations

One of the most promising advanced methodologies is the direct C–H difluoromethoxylation of (hetero)arenes via a visible-light-promoted photoredox catalysis. nih.govrsc.org This approach utilizes a bespoke, redox-active difluoromethoxylating reagent that, upon activation by a photoredox catalyst, generates a highly reactive OCF₂H radical. nih.gov This radical can then directly engage with the C-H bonds of a heteroaromatic ring like isoquinoline. While a specific yield for this compound using this method is not yet published, reactions on benchmark arenes like benzene (B151609) have achieved yields of up to 55%. nih.gov The primary advantage of such a C-H functionalization strategy is its high atom economy, as it avoids the need for pre-functionalized substrates (e.g., halogenated or organometallic isoquinolines), thereby minimizing the formation of stoichiometric byproducts. nih.gov

In the context of structural analogues, synthetic routes have demonstrated high efficiency. For instance, the synthesis of 2-(4-(4-Chlorophenoxy)phenyl)-3-(4-(difluoromethoxy)phenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, a complex analogue, was achieved with a notable yield of 74.2%. nih.gov This demonstrates that even intricate molecular architectures containing the difluoromethoxy-phenyl motif can be constructed efficiently.

Another key strategy involves the O-difluoromethylation of a 4-hydroxyisoquinoline precursor. An operationally simple protocol using bromodifluoromethyl(trimethyl)silane (TMSCF₂Br) has been developed for the O-difluoromethylation of related isoquinolinones. nih.gov This method is highly efficient, proceeding under mild conditions to afford the desired O-alkylation products in good to excellent yields, thus presenting a viable and efficient pathway to the target scaffold.

Substrate Scope and Functional Group Tolerance

The value of a synthetic method is greatly enhanced if it is applicable to a wide range of substrates and tolerant of various functional groups, eliminating the need for cumbersome protecting group strategies.

The photoredox-catalyzed C-H difluoromethoxylation exhibits broad substrate scope. nih.govrsc.org It is effective for a variety of arenes and heteroarenes, including electron-rich and electron-deficient systems. nih.gov Crucially, the reaction conditions are mild and tolerate a wide array of synthetically relevant functional groups. This tolerance is critical for the late-stage functionalization of complex molecules, a common scenario in drug discovery. The reaction proceeds without affecting sensitive groups such as esters, alkynes, and even other halogens, which might be reactive under different synthetic conditions. nih.gov

| Substrate Functional Group | Example Substrate | Result |

|---|---|---|

| Ester | Methyl Benzoate | Tolerated, difluoromethoxylation occurs on the aromatic ring. |

| Alkyne | Phenylacetylene | The alkyne moiety remains intact during the reaction. |

| Nitrile | Benzonitrile | Tolerated, allowing for further synthetic transformations. |

| Halogen (Br, Cl) | Bromobenzene | The C-Br bond is preserved, enabling subsequent cross-coupling. |

| Heterocycle | Thiophene Derivatives | Demonstrates applicability to heteroaromatic systems. |

Similarly, the O-difluoromethylation of N-heterocyclic ketones like isoquinolinones using TMSCF₂Br shows remarkable functional group tolerance. nih.gov A key feature of this methodology is its tunable chemoselectivity. By carefully selecting the base, solvent, and temperature, the reaction can be directed to selectively produce either N- or O-difluoromethylated products. For the synthesis of a this compound precursor, O-alkylation is desired. This is typically achieved using a weaker base in a nonpolar solvent at elevated temperatures. The method is compatible with functional groups that are often reactive with TMSCF₂Br under other conditions, highlighting its robustness. nih.gov

| Desired Product | Typical Base | Typical Solvent | Typical Temperature |

|---|---|---|---|

| N-difluoromethylation | Strong Base (e.g., NaH) | Polar Aprotic (e.g., DMF) | Room Temperature |

| O-difluoromethylation | Weaker Base (e.g., K₂CO₃) | Nonpolar (e.g., Toluene) | Elevated (e.g., 80-110 °C) |

Scalability and Practicality in Laboratory and Industrial Contexts

For a synthetic method to be truly valuable, it must be practical and scalable, allowing for the production of material quantities sufficient for further research or development. Practicality is enhanced by the use of stable, readily available reagents, mild reaction conditions, and simple purification procedures.

The photoredox-catalyzed C-H difluoromethoxylation is notable for its operational simplicity. nih.govrsc.org The reaction proceeds at room temperature under visible light irradiation, reducing energy consumption compared to methods requiring high temperatures. rsc.org The key benzotriazole-based difluoromethoxylating reagent can be prepared on a multi-gram scale and is a bench-stable solid that can be handled in air, a significant advantage for both laboratory and potential industrial applications. nih.gov Furthermore, when using the aromatic substrate in excess to achieve higher yields, the unreacted starting material can be recovered, which is crucial when working with valuable or complex substrates. nih.gov

The protocol for O-difluoromethylation of isoquinolinones with TMSCF₂Br also demonstrates excellent practicality and scalability. nih.gov The use of commercially available TMSCF₂Br as the difluoromethyl source adds to the method's convenience. Crucially, the authors report successful gram-scale reactions for both N- and O-alkylation, confirming the scalability of the procedure. nih.gov This ability to produce larger quantities of the desired difluoromethoxylated heterocycles is essential for their use in extended biological evaluations and further synthetic elaborations. The straightforward reaction setup and purification make it a highly practical choice for routine laboratory synthesis.

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic studies on this compound are limited. However, by combining the known reactivity of the isoquinoline ring with the electronic properties of the difluoromethoxy group, it is possible to propose likely mechanistic pathways for its transformations.

The isoquinoline nucleus is susceptible to radical attack, particularly at the C1 position, due to the electron-deficient nature of the pyridine (B92270) ring. However, derivatization at other positions is also possible depending on the reaction conditions and the nature of the radical species.

A plausible mechanism for radical difluoromethylation at a position other than C1, or for the derivatization of the existing difluoromethoxy group, would likely involve the generation of a difluoromethyl radical (•CF2H) or a related radical species from a suitable precursor. These precursors can include reagents like (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) or various sulfonium (B1226848) salts, often activated by a photocatalyst or a chemical initiator.

Table 1: Plausible Steps in Radical Derivatization of this compound

| Step | Description |

| 1. Radical Generation | A difluoromethyl radical (•CF2H) or another reactive radical is generated from a precursor using methods such as photoredox catalysis or thermal initiation. |

| 2. Radical Addition | The generated radical adds to the isoquinoline ring. The position of addition will be influenced by the electronic and steric environment of the ring, including the directing effects of the difluoromethoxy group. |

| 3. Rearomatization | The resulting radical intermediate undergoes an oxidation or hydrogen atom abstraction step to restore the aromaticity of the isoquinoline ring system, yielding the derivatized product. |

Recent advancements in nickel-catalyzed decarboxylative difluoromethylation have highlighted a potential pathway for creating C-CF2H bonds. nih.gov This process is proposed to proceed through a radical mechanism involving a Ni(I)/Ni(III) catalytic cycle, which could be applicable to suitably functionalized isoquinoline precursors. nih.gov

Transition state analysis provides crucial insights into the kinetics and selectivity of catalyzed reactions. Although specific transition state calculations for catalyzed transformations of this compound are not found in the literature, general principles from studies on related heterocyclic systems can be applied.

For a catalyzed reaction, such as a cross-coupling or a C-H functionalization, the transition state geometry and energy determine the reaction rate and the observed selectivity (regio-, chemo-, and stereoselectivity). These transition states are often stabilized by the coordination of the catalyst to the substrate and other reactants.

Modern computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling transition states. acs.org Such analyses for isoquinoline derivatives would typically involve locating the transition state structure on the potential energy surface and calculating its energy relative to the ground state reactants and intermediates.

Table 2: Key Factors Influencing Transition States in Catalyzed Isoquinoline Reactions

| Factor | Influence on Transition State |

| Catalyst | The nature of the metal center and its ligands dictates the geometry and electronic properties of the transition state assembly. |

| Substrate | The electronic and steric properties of the isoquinoline ring and its substituents, including the 4-(difluoromethoxy) group, will affect the stability of the transition state. |

| Reaction Conditions | Solvent, temperature, and additives can all influence the energy and structure of the transition state, thereby affecting the reaction outcome. |

For instance, in asymmetric catalysis, the chiral environment provided by the catalyst's ligands leads to diastereomeric transition states with different energies, resulting in the preferential formation of one enantiomer. acs.org Non-covalent interactions, such as hydrogen bonding and steric repulsion, play a critical role in differentiating these transition states. acs.org

The difluoromethoxy (-OCF2H) group is known to be a moderately electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence at the 4-position of the isoquinoline ring is expected to have a significant impact on the electron density distribution and, consequently, on the reaction mechanisms.

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C1 and C3 positions. uop.edu.pk Conversely, the benzene ring is more electron-rich and typically undergoes electrophilic substitution, primarily at the C5 and C8 positions. uop.edu.pk

The electron-withdrawing nature of the 4-OCF2H group will further decrease the electron density of the entire ring system, particularly affecting the adjacent positions. This will generally deactivate the ring towards electrophilic substitution and activate it further towards nucleophilic attack.

Table 3: Predicted Electronic Effects of the 4-(Difluoromethoxy) Group on Isoquinoline Reactivity

| Reaction Type | Predicted Effect of 4-OCF2H Group | Rationale |

| Electrophilic Aromatic Substitution | Deactivation of the benzene ring (positions 5 and 8). | The electron-withdrawing nature of the -OCF2H group reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. |

| Nucleophilic Aromatic Substitution | Activation of the pyridine ring (positions 1 and 3). | The -OCF2H group enhances the electron deficiency of the pyridine ring, facilitating attack by nucleophiles. |

| Acidity of C-H bonds | Increased acidity of ring protons. | The inductive electron withdrawal by the -OCF2H group can increase the acidity of nearby C-H bonds, potentially facilitating metalation reactions. |

DFT studies on the parent isoquinoline molecule have provided precise data on its structure and electronic properties, such as bond lengths, bond angles, and Mulliken charges. researchgate.net A similar computational analysis of this compound would be invaluable in quantifying the electronic influence of the difluoromethoxy group and providing a more detailed prediction of its reactivity.

Computational and Theoretical Chemistry Studies on 4 Difluoromethoxy Isoquinoline

Quantum Chemical Characterization

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic character of a molecule is dictated by the arrangement of its electrons, which can be described by molecular orbitals. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.netnumberanalytics.com A smaller gap generally suggests higher reactivity. numberanalytics.com

For the parent isoquinoline (B145761) molecule, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined the HOMO energy to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in a HOMO-LUMO gap of 3.78 eV. figshare.com The introduction of substituents can significantly alter these values. For instance, the presence of electron-withdrawing groups like -F, -Cl, -Br, and -NO2 in isoquinoline-based chromophores has been shown to reduce the HOMO-LUMO energy gap. researchgate.net Specifically, a nitro group (-NO2) was found to be particularly effective at lowering the energy gap. nih.govresearchgate.net

The distribution of electron density within the molecule is another critical aspect of its electronic structure. The difluoromethoxy group, with its electronegative fluorine atoms, is expected to influence the charge distribution across the isoquinoline ring, potentially creating regions of higher or lower electron density. This, in turn, can affect the molecule's reactivity and intermolecular interactions.

Energetic Profiles and Conformational Preferences of 4-(Difluoromethoxy)isoquinoline

The presence of the difluoromethoxy group introduces rotational freedom around the C-O bond, leading to different possible conformations. Computational methods are essential for exploring the potential energy surface of this compound to identify the most stable conformers. nih.govresearchgate.net The relative energies of these conformers determine their population at a given temperature.

Studies on similar fluorinated molecules have shown that the conformational preferences are influenced by a combination of steric and stereoelectronic effects. rsc.org For example, in N-difluoromethylated amides, both intramolecular hydrogen bonding and hyperconjugative interactions play significant roles in determining the preferred conformation. rsc.org In the case of 1,2-difluorocyclohexane, the diaxial conformer is favored in the gas phase, while the diequatorial conformer is more stable in solution, highlighting the importance of the environment on conformational equilibrium. nih.gov For this compound, computational studies would involve rotating the difluoromethoxy group and calculating the energy at each step to map out the energetic landscape and identify the global minimum energy conformation.

Aromaticity and Stability Assessments

The isoquinoline core is an aromatic system, which contributes significantly to its stability. khanacademy.org Aromaticity is characterized by delocalized π-electrons within a cyclic, planar structure. khanacademy.org Computational methods can be used to quantify the aromaticity of the isoquinoline ring in this compound. The introduction of the difluoromethoxy substituent may have a subtle effect on the electron delocalization within the ring.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. osti.govmdpi.com MD simulations of liquid isoquinoline have been performed to investigate translational and rotational diffusion, revealing a continuous evolution of its structure with temperature. osti.gov

For this compound, MD simulations would be invaluable for exploring its conformational landscape in a more dynamic context. mdpi.comnih.gov By simulating the molecule's movements over a period of time, researchers can observe the transitions between different conformations and understand the flexibility of the difluoromethoxy group. mdpi.com This is particularly important for understanding how the molecule might behave in different environments, such as in solution or when interacting with other molecules. nih.gov

In Silico Mechanistic Predictions and Reaction Pathway Modeling

Computational chemistry can be a powerful tool for predicting how a molecule might react and for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, in silico studies could be used to model its behavior in various chemical transformations. For example, the frontier molecular orbitals can provide clues about where the molecule is most likely to undergo nucleophilic or electrophilic attack. wpmucdn.com

By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of the reaction pathway. researchgate.net This can be particularly useful for understanding complex reactions or for predicting the outcome of reactions that have not yet been performed experimentally.

Structure-Property Relationship (SPR) Derivation from Computational Models

A major goal of computational chemistry is to establish relationships between a molecule's structure and its properties. nih.govresearchgate.net By systematically modifying the structure of this compound in silico and calculating the resulting properties, it is possible to derive quantitative structure-property relationships (QSPRs). nih.gov These relationships can then be used to predict the properties of other, similar molecules without the need for further calculations or experiments.

For example, a QSPR model could be developed to predict the electronic properties or reactivity of a range of substituted isoquinolines based on a set of calculated molecular descriptors. sapub.org Such models are valuable for the rational design of new molecules with specific desired properties.

Influence of Difluoromethoxy Group on Molecular Electrostatic Potentials and Reactivity

The molecular electrostatic potential (MESP) is a valuable property derived from computational chemistry that illustrates the charge distribution within a molecule. tsijournals.comresearchgate.net It is instrumental in predicting how a molecule will interact with other chemical species, particularly in the context of electrophilic and nucleophilic attacks. The MESP map visualizes regions of positive and negative potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For the parent isoquinoline molecule, the nitrogen atom in the heterocyclic ring creates a region of negative electrostatic potential, making it a primary site for protonation and interaction with electrophiles. The rest of the molecule exhibits a more complex MESP landscape. Computational studies on isoquinoline and its derivatives have shown that electrophilic substitution reactions, such as nitration, tend to occur on the benzene (B151609) ring, primarily at positions 5 and 8. gcwgandhinagar.comimperial.ac.uk Conversely, nucleophilic substitution is favored on the pyridine (B92270) ring, with the C1 position being the most reactive, followed by C3. imperial.ac.ukbeilstein-journals.org

The introduction of the difluoromethoxy (-OCHF₂) group at the 4-position is expected to significantly modulate this reactivity pattern due to its distinct electronic properties. The difluoromethoxy group is known to be strongly electron-withdrawing, a characteristic attributed to the high electronegativity of the two fluorine atoms. researchgate.net This electron-withdrawing nature is anticipated to have the following effects on the molecular electrostatic potential and reactivity of this compound:

Influence on Nucleophilic Substitution: The electron-withdrawing -OCHF₂ group is predicted to enhance the susceptibility of the pyridine ring to nucleophilic attack. By pulling electron density away from the ring, it further increases the partial positive charge on the carbon atoms, especially at the C1 and C3 positions, making them more attractive to nucleophiles.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides further insights into reactivity. nih.gov The energy and distribution of these orbitals are key determinants of a molecule's ability to donate or accept electrons. For isoquinoline derivatives, the introduction of electron-withdrawing groups generally leads to a lowering of both the HOMO and LUMO energy levels. nih.gov This lowering of the LUMO energy in this compound would make the molecule a better electron acceptor, consistent with an increased reactivity towards nucleophiles.

Prediction of Spectroscopic Parameters (Theoretical NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmit.edu These theoretical predictions are invaluable for aiding in the structural elucidation and characterization of novel compounds. While experimental data for this compound is not available in the searched literature, theoretical spectra can be predicted based on calculations for similar structures like isoquinoline and its derivatives. nih.govmdpi.commdpi.com

Theoretical ¹H and ¹³C NMR Spectra:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. tsijournals.com The electron-withdrawing difluoromethoxy group at the 4-position is expected to deshield the neighboring protons and carbons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted isoquinoline. The Gauge-Invariant Atomic Orbital (GIAO) method is a common computational approach for predicting NMR chemical shifts. researchgate.net

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on theoretical calculations and known substituent effects.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 9.3 - 9.5 | s | - |

| H-3 | 8.6 - 8.8 | s | - |

| H-5 | 8.1 - 8.3 | d | 8.0 - 8.5 |

| H-6 | 7.7 - 7.9 | t | 7.5 - 8.0 |

| H-7 | 7.9 - 8.1 | t | 7.5 - 8.0 |

| H-8 | 8.2 - 8.4 | d | 8.0 - 8.5 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 152 - 154 |

| C-3 | 143 - 145 |

| C-4 | 148 - 150 (d) |

| C-4a | 127 - 129 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 130 - 132 |

| C-8 | 129 - 131 |

| C-8a | 135 - 137 |

Theoretical IR Spectrum:

The infrared spectrum of a molecule reveals its characteristic vibrational modes. mit.edu Theoretical calculations can predict the frequencies and intensities of these vibrations, providing a virtual fingerprint of the molecule. mdpi.comirphouse.com The IR spectrum of this compound would be expected to show characteristic bands for the isoquinoline core and the difluoromethoxy group.

Key predicted vibrational frequencies for this compound are outlined in the table below.

Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C=N Stretch | 1620 - 1640 | Medium |

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Aromatic C=C Stretch | 1450 - 1500 | Strong |

| C-O-C Stretch | 1150 - 1250 | Strong |

| C-F Stretch | 1000 - 1100 | Very Strong |

The most prominent features would be the very strong C-F stretching vibrations, which are characteristic of fluorinated compounds, and the strong absorptions corresponding to the C-O-C ether linkage and the aromatic C=C stretching of the isoquinoline ring system.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Difluoromethoxy Isoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 4-(difluoromethoxy)isoquinoline, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis for Structural Confirmation

The analysis of one-dimensional NMR spectra provides the initial and fundamental information regarding the chemical environment of each magnetically active nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the single proton of the difluoromethoxy group. The aromatic region will show a set of multiplets characteristic of the substituted isoquinoline ring system. The proton of the -OCHF₂ group is anticipated to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon environments. The carbon of the difluoromethoxy group will be identifiable by its triplet splitting, a result of one-bond coupling to the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the difluoromethoxy group and the nitrogen atom in the isoquinoline ring. chemicalbook.comtsijournals.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. ucsb.edunih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling with the single proton of the difluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₂H moiety. colorado.edu

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H (-OCHF₂) | ¹H | 6.5 - 7.5 | t | JHF ≈ 70-75 |

| Aromatic Hs | ¹H | 7.0 - 9.0 | m | - |

| C (-OC HF₂) | ¹³C | 115 - 125 | t | JCF ≈ 240-250 |

| Aromatic Cs | ¹³C | 110 - 160 | s, d | - |

| F (-OCHF ₂) | ¹⁹F | -90 to -120 | d | JHF ≈ 70-75 |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. chemicalbook.comtsijournals.comucsb.educolorado.edursc.orgresearchgate.networktribe.comchemicalbook.comthieme-connect.de

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the connectivity of the protons on the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. This is essential for assigning the ¹³C signals of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This powerful technique helps in piecing together the molecular skeleton by connecting non-protonated carbons (quaternary carbons) to nearby protons and confirming the position of substituents. For instance, a correlation between the proton of the -OCHF₂ group and the C4 carbon of the isoquinoline ring would definitively confirm the substituent's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry and conformation. While less critical for a planar aromatic system like isoquinoline itself, it can provide information about the through-space proximity of the difluoromethoxy group to other protons on the ring.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a highly accurate technique that can determine the mass of a molecule to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₀H₈F₂NO) would be a key piece of data for its characterization. rsc.org

Fragmentation Pattern Analysis (e.g., ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS), often coupled with tandem mass spectrometry (MS/MS), is used to study the fragmentation of a molecule. nih.gov The fragmentation pattern of isoquinoline alkaloids is well-studied and provides a basis for predicting the fragmentation of this compound. chemicalbook.comnih.gov Key fragmentation pathways for isoquinoline derivatives often involve the loss of substituents and cleavage of the heterocyclic ring. For this compound, characteristic fragments would likely arise from the loss of the difluoromethoxy group or parts thereof (e.g., loss of CHF₂ or OCHF₂).

Table 2: Predicted ESI-MS Fragmentation for [C₁₀H₈F₂NO + H]⁺

| m/z of Fragment Ion | Proposed Loss | Proposed Fragment Structure |

| [M+H - 51]⁺ | Loss of CHF₂ | Isoquinolin-4-ol cation |

| [M+H - 67]⁺ | Loss of OCHF₂ | Isoquinoline cation |

Note: These are predicted fragmentation pathways based on the known behavior of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. irphouse.comrsc.orgnih.gov The resulting spectra provide a "fingerprint" of the compound and are useful for identifying functional groups.

For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the isoquinoline ring and the C-O-C and C-F bonds of the difluoromethoxy group.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region are characteristic of the isoquinoline core.

C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage are expected in the 1000-1300 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group are expected in the 1000-1200 cm⁻¹ region and are often very intense in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |

| Aromatic C=C/C=N | Stretching | 1400 - 1650 | Medium to Strong | Strong |

| C-O-C | Asymmetric Stretching | 1200 - 1275 | Strong | Medium |

| C-F | Stretching | 1000 - 1200 | Very Strong | Weak |

Note: These are generalized predictions based on typical group frequencies.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, as well as the visualization of intermolecular interactions and crystal packing. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-methoxyisoquinoline (B1350727) and various compounds containing a difluoromethoxyphenyl moiety, allows for a detailed and accurate prediction of its structural parameters.

Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms. The isoquinoline core is an aromatic, bicyclic system, which is expected to be largely planar. The difluoromethoxy group introduces specific geometric features.

Based on crystallographic data from analogous compounds, the bond lengths within the isoquinoline ring are expected to follow typical aromatic values, with C-C bond lengths in the range of 1.36–1.42 Å and C-N bonds around 1.33–1.37 Å. The C-O bond of the ether linkage will be shorter than a typical aliphatic C-O bond due to the influence of the aromatic ring. The C-F bonds of the difluoromethoxy group are expected to be approximately 1.34-1.36 Å.

The bond angles within the isoquinoline ring will be close to 120°, consistent with sp² hybridization. The C-O-C bond angle of the ether linkage is predicted to be around 117-118°. The geometry around the carbon of the difluoromethoxy group will be tetrahedral, with F-C-F and F-C-H angles deviating slightly from the ideal 109.5° due to the electronic and steric effects of the fluorine atoms.

Representative Bond Lengths for this compound Fragments

| Bond | Expected Length (Å) | Source (Analogous Compound) |

| C1-N2 | ~1.37 | Isoquinoline researchgate.net |

| N2-C3 | ~1.33 | Isoquinoline researchgate.net |

| C3-C4 | ~1.42 | Isoquinoline researchgate.net |

| C4-C4a | ~1.41 | Isoquinoline researchgate.net |

| C4-O | ~1.37 | 4-Methoxyisoquinoline , Aryl ethers |

| O-C(H)F₂ | ~1.40 | 6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone researchgate.net |

| C-F | ~1.35 | 3-(5-((4-(difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxetane-3-carboxamide researchgate.net |

| Aromatic C-C | 1.36 - 1.44 | Isoquinoline researchgate.net |

Representative Bond Angles for this compound Fragments

| Angle | Expected Angle (°) | Source (Analogous Compound) |

| C1-N2-C3 | ~117 | Isoquinoline researchgate.net |

| N2-C3-C4 | ~123 | Isoquinoline researchgate.net |

| C3-C4-C4a | ~119 | Isoquinoline researchgate.net |

| C3-C4-O | ~118 | 4-Methoxyisoquinoline |

| C4a-C4-O | ~123 | 4-Methoxyisoquinoline |

| C4-O-C(H)F₂ | ~117.5 | 6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone researchgate.net |

| F-C-F | ~106 | 3-(5-((4-(difluoromethoxy)phenyl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)oxetane-3-carboxamide researchgate.net |

Representative Dihedral Angles for this compound

| Dihedral Angle | Expected Angle (°) | Significance |

| C3-C4-O-C(H)F₂ | ~90 or ~180 | Defines the orientation of the difluoromethoxy group relative to the isoquinoline ring. A non-coplanar arrangement is likely due to steric and electronic factors of the difluoromethoxy group. nih.goviucr.org |

| H-C-O-C4 | Variable | Describes the rotation of the hydrogen atom of the difluoromethoxy group. |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, a combination of hydrogen bonds, π-π stacking, and other weak interactions is expected to dictate the supramolecular architecture.

Hydrogen Bonding: The difluoromethoxy group, with its slightly acidic hydrogen atom, can act as a weak hydrogen bond donor. The nitrogen atom in the isoquinoline ring is a potential hydrogen bond acceptor. Therefore, weak C-H···N hydrogen bonds may be observed, linking molecules into chains or more complex networks. Additionally, C-H···O and C-H···F interactions are possible, where aromatic or aliphatic C-H groups interact with the oxygen or fluorine atoms of the difluoromethoxy group. nih.goviucr.org In related structures, N—H⋯O and C—H⋯O interactions are prominent in forming supramolecular chains. nih.gov

π-π Stacking: The planar aromatic isoquinoline rings are expected to participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a common feature in the crystal packing of aromatic compounds. In methoxy-substituted isoquinolines, centroid-to-centroid distances for these interactions are typically in the range of 3.5 to 3.7 Å.

Analysis of Conformational Disorder of the Difluoromethoxy Moiety

The difluoromethoxy group is known to exhibit conformational flexibility, which can lead to disorder in the crystal lattice. This means that the group may adopt multiple orientations within the same crystal structure, each with a certain probability of occupancy.

The rotation around the C(4)-O bond and the O-C(H)F₂ bond can lead to different conformers. The orientation of the difluoromethoxy group relative to the isoquinoline ring can be described by the C(3)-C(4)-O-C(H)F₂ dihedral angle. It is plausible that two or more distinct conformations could have similar energies, leading to them co-existing in the crystal.

Furthermore, the difluoromethyl group itself can be disordered. For instance, the hydrogen and fluorine atoms might be distributed over multiple positions. In the crystal structure of a difluorinated p-terphenyl (B122091) derivative, the molecule was found to be disordered, adopting two different orientations in the crystal lattice. polito.it Similarly, a difluoromethoxy-containing compound bound to a protein was observed in three different conformations. researchgate.net This highlights the conformational flexibility of this group. The analysis of the electron density map from X-ray diffraction data would be crucial to identify and model any such disorder, providing insights into the conformational landscape of this compound in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the chromophore is the substituted isoquinoline ring system.

The UV-Vis spectrum of isoquinoline exhibits characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are weaker and appear at longer wavelengths.

It is anticipated that the substitution will lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions, as is common for alkoxy-substituted aromatic systems. The intensity of the absorption bands may also be affected. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands, particularly for polar molecules where solute-solvent interactions are significant. purdue.edu

Representative UV-Vis Absorption Maxima for Isoquinoline and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

| Isoquinoline | Gas Phase | ~215, ~265, ~315 | π → π |

| 4-Hydroxyquinoline | Neutral aq. | ~230, ~310, ~325 | π → π |

| Dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | Various | 220, 272, 286, 298, 358, 397, 414, 444 | π → π |

| Indenoisoquinoline derivatives | CCl₄, DMSO | Broad absorptions in the range of 270-320 nm | π → π |

Data sourced from references purdue.edumdpi.comrsc.orgnih.gov.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net This method is highly specific to paramagnetic species and can provide detailed information about the electronic structure and environment of the unpaired electron.

In the context of this compound, ESR spectroscopy would not be applicable for the direct study of the ground-state molecule, as it is a diamagnetic species with no unpaired electrons. However, ESR could be an invaluable tool for investigating radical intermediates that might be formed during chemical reactions or photochemical processes involving this compound.

For example, if this compound were to undergo a reaction that generates a radical cation or a radical anion, ESR spectroscopy could be used to detect and identify this transient species. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would provide a unique fingerprint of the radical. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹⁴N, and ¹⁹F) in the molecule. Analysis of the hyperfine splitting pattern could reveal the distribution of the unpaired electron density across the molecule, thus providing critical insights into its electronic structure.

While there are no specific reports on the use of ESR to study radical intermediates of this compound, the technique remains a potent hypothetical tool for mechanistic studies. For instance, in studies of its potential metabolism or degradation, ESR spin trapping techniques could be employed to detect and identify any short-lived radical intermediates that may be formed.

Strategic Applications of 4 Difluoromethoxy Isoquinoline As a Versatile Synthetic Intermediate

Building Block for Novel Fluorinated Heterocyclic Systems

The 4-(Difluoromethoxy)isoquinoline scaffold is a valuable starting point for the synthesis of more complex, fluorinated heterocyclic structures. The isoquinoline (B145761) ring system is reactive at several positions, allowing for extensive functionalization. slideshare.netyoutube.com The presence of the difluoromethoxy group at the C-4 position makes this compound a unique precursor for creating novel molecules where this specific fluorine motif is desired for modulating biological activity or material properties. nih.gov

Synthetic transformations common to the isoquinoline core can be applied to this compound to generate diverse derivatives. For instance, nucleophilic substitution reactions often target the C-1 position, particularly after N-alkylation or N-oxidation, which activates the ring. youtube.com This allows for the introduction of various functional groups to build entirely new heterocyclic systems fused or appended to the core structure.

While specific examples detailing the use of this compound as a building block are not extensively documented, the synthesis of related structures highlights its potential. For example, complex molecules such as 2-(4-(4-Chlorophenoxy)phenyl)-3-(4-(difluoromethoxy)phenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have been synthesized, demonstrating the compatibility of the difluoromethoxy moiety within multi-step synthetic sequences aimed at creating complex heterocyclic compounds. nih.gov

Table 1: Potential Synthetic Transformations for the Isoquinoline Core

| Reaction Type | Target Position(s) | Potential Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| Nucleophilic Substitution | C-1 | Organometallics (e.g., Grignard, organolithium reagents) | 1-Substituted isoquinolines |

| Electrophilic Substitution | C-5, C-8 | Nitrating agents (HNO₃/H₂SO₄), Halogens | 5- or 8-substituted isoquinolines |

| C-H Functionalization | Various | Transition metal catalysts (e.g., Rh, Pd, Ru), directing groups | Directly functionalized isoquinolines |

| Cross-Coupling | C-1, C-3, C-4 (from halo-derivatives) | Palladium or Nickel catalysts, boronic acids (Suzuki), etc. | Aryl- or alkyl-substituted isoquinolines |

Scaffold for Complex Molecular Architectures and Functional Materials Development

The isoquinoline skeleton serves as a privileged scaffold in the design of complex molecules and advanced materials. nih.gov Its rigid, planar structure is suitable for creating compounds with specific three-dimensional arrangements and electronic properties. The incorporation of a difluoromethoxy group at the 4-position offers a powerful tool to fine-tune these properties. This substituent can modulate intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for crystal engineering and the self-assembly of functional materials. chemimpex.com

In materials science, isoquinoline derivatives are explored for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors due to their inherent photophysical properties. nih.govmdpi.com The difluoromethoxy group can alter the electronic landscape of the isoquinoline core, potentially shifting absorption and emission wavelengths and improving quantum yields. Although direct applications of this compound in functional materials are not yet widely reported, related fluorinated heterocycles are known to be effective components in such systems. chemimpex.com Furthermore, isoquinoline derivatives can act as ligands for creating metal-organic frameworks (MOFs), and the electronic modifications from the OCF₂H group could be used to tailor the catalytic or gas storage properties of these materials.

Enabling Compound in Methodological Organic Synthesis Development

New methods in organic synthesis, particularly those involving transition-metal-catalyzed C-H activation and cross-coupling, are often developed using heterocyclic substrates to demonstrate their utility and scope. organic-chemistry.orgresearchgate.net Isoquinoline is a frequent test substrate for such reactions due to its prevalence in biologically active molecules. nih.govrsc.org

This compound, with its electronically distinct C-4 substituent, is a valuable candidate for exploring and developing new synthetic methodologies. The electron-withdrawing nature of the difluoromethoxy group can influence the regioselectivity and efficiency of reactions like C-H functionalization at other positions on the ring. nih.govresearchgate.net For example, methodologies have been developed for the direct functionalization of the isoquinoline core at various positions, and testing these reactions on a substrate like this compound would provide important data on the electronic tolerance of the catalytic system. researchgate.net

Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. youtube.comnih.gov While these reactions typically require a halide or triflate at the coupling position, the development of methods that can directly couple C-H bonds makes substituted isoquinolines like the title compound interesting probes for methodological innovation.

Precursor for Advanced Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing for the study of its function in a cellular or organismal context. mskcc.org The development of high-quality chemical probes is a critical step in target validation for drug discovery. nih.govnih.govrsc.org

This compound serves as a potential precursor for constructing such advanced research tools. The isoquinoline scaffold itself is found in many bioactive compounds, providing a starting point for ligand design. nih.govslideshare.net The difluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and cell permeability or to optimize binding affinity. By using this compound as a core, chemists can build upon the scaffold by introducing other functionalities. For example, a linker could be attached to another position on the ring, allowing for conjugation to a reporter tag like biotin (B1667282) for pull-down assays or a fluorophore for imaging studies. mskcc.org

The creation of a chemical probe from this precursor would involve a multi-step synthesis to add the necessary functionalities for target engagement and reporting, while leveraging the advantageous properties conferred by the difluoromethoxy group.

Systematic Structural Modification and Derivative Chemistry of 4 Difluoromethoxy Isoquinoline

Regioselective Functionalization of the Isoquinoline (B145761) Ring System

The ability to selectively introduce functional groups at specific positions on the isoquinoline ring is crucial for developing a diverse range of derivatives.

Introduction of Substituents on the Benzene (B151609) Portion of Isoquinoline

The benzene ring of the isoquinoline system is susceptible to electrophilic aromatic substitution. slideshare.netyoutube.compressbooks.pub The directing influence of the fused pyridine (B92270) ring and the difluoromethoxy group governs the regioselectivity of these reactions. Generally, electrophilic attack is favored at the C5 and C8 positions. slideshare.net Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like Cl2/AlCl3 or Br2/FeBr3. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can be less straightforward on deactivated rings.

The difluoromethoxy group (-OCF2H) is generally considered to be an electron-withdrawing and deactivating group due to the high electronegativity of the fluorine atoms. pressbooks.pub This deactivation makes electrophilic substitution on the benzene ring more challenging compared to unsubstituted isoquinoline. However, the lone pairs on the oxygen atom can participate in resonance, which can direct incoming electrophiles to the ortho and para positions relative to the difluoromethoxy group. In the case of 4-(difluoromethoxy)isoquinoline, this would correspond to the C5 position (ortho) and the C7 position (para). The interplay between the inductive deactivation and resonance directionality, along with the influence of the pyridine ring, determines the final regiochemical outcome.

Derivatization at the Pyridine Nitrogen (e.g., N-alkylation)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily undergoing reactions with electrophiles. nih.gov A common derivatization is N-alkylation to form isoquinolinium salts. rsc.orgmmsl.czresearchgate.net This is typically achieved by reacting the isoquinoline with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. mmsl.czresearchgate.net

The formation of these quaternary salts significantly alters the electronic properties of the molecule, making the pyridine ring more electron-deficient and susceptible to nucleophilic attack. rsc.org These salts themselves can have interesting properties and applications, for instance as fluorescent probes or in materials chemistry. rsc.orgrsc.org

Table 1: Examples of N-Alkylation of Isoquinolines

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide | N-methylisoquinolinium iodide |

| Ethyl Bromide | N-ethylisoquinolinium bromide |

Modifications at the Difluoromethoxy Position

Modifying the difluoromethoxy group itself or its position on the isoquinoline ring provides another avenue for creating derivatives.

Positional Isomers: The synthesis of isomers where the difluoromethoxy group is attached to other positions of the isoquinoline ring (e.g., 1-, 3-, 5-, 6-, 7-, or 8-(difluoromethoxy)isoquinoline) would allow for a systematic study of how the group's location influences the molecule's properties. The synthesis of such isomers would likely require starting from appropriately substituted precursors rather than direct isomerization.

Side-Chain Modification: While the difluoromethoxy group is relatively stable, reactions could potentially be designed to modify it. For example, under harsh conditions, cleavage of the ether linkage might be possible, allowing for the introduction of other functional groups at the 4-position. More practically, the difluoromethoxy group can influence the reactivity of adjacent positions, such as C3 and C5, facilitating functionalization at those sites. Recent advancements have demonstrated methods for the C-4 alkylation of isoquinolines using vinyl ketones in the presence of a nucleophilic reagent. nih.gov

Structure-Reactivity Relationship (SRR) Studies of Derivatives